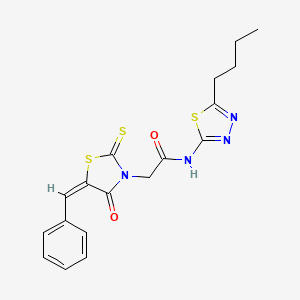

![molecular formula C13H19N3O3 B4614892 N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B4614892.png)

N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions aiming to introduce specific functional groups into the molecular framework. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates a complex synthetic route involving X-ray crystallography for structural determination (Al-Hourani et al., 2016). Such synthetic methodologies provide insights into the possible synthesis routes for N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide, emphasizing the importance of precise functional group manipulation.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide is often studied through X-ray crystallography. The structure determination sheds light on the spatial arrangement of atoms and functional groups, which is crucial for understanding the compound's reactivity and interactions. For example, the crystal structure analysis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide reveals the importance of N,O-bidentate directing groups for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

N-[3-(Dimethylamino)propyl]-3-methyl-4-nitrobenzamide's chemical reactions and properties can be inferred from studies on structurally similar compounds. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlights the potential for oxygen-inhibited enzymatic reduction in compounds with nitro groups, leading to various reduction products with different cytotoxicities (Palmer et al., 1995).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. Studies on compounds like N,N-Dimethyl-4-nitrobenzylamine focus on optimizing synthesis processes and exploring the environmental friendliness of the procedures, indirectly indicating the physical properties that could be expected for N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide (Wang Ling-ya, 2015).

Chemical Properties Analysis

The chemical properties of N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide can be explored through studies on its reactivity, stability, and interaction with other molecules. For instance, the synthesis, spectroscopic, and structural characterisation of p-nitrobenzamide compounds provide insights into the molecular geometries, vibrational frequencies, and reactivity of similar compounds (Arslan et al., 2015).

Aplicaciones Científicas De Investigación

Reductive Chemistry and Hypoxia-selective Cytotoxicity

A study focused on the reductive chemistry of a novel hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrating its potential in targeted cancer therapy. The study revealed that the toxicity of the compound towards hypoxic cells could be significantly enhanced through enzymatic reduction, highlighting its potential as a therapeutic agent in targeting hypoxic tumor cells (Palmer et al., 1995).

Molecular Complex Formation and Solid-State Chemistry

Research into the solvates and salts of antibiotic agents like nitrofurantoin explored their ability to form molecular complexes, providing insights into the structural, thermochemical, and desolvation studies of these compounds. This work offers a route to enhancing the pharmaceutical properties of antibiotics through solid-state chemistry (Vangala et al., 2013).

Synthetic Methodologies for Organic Compounds

A study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for various fields including medicine and pesticides, showcases advancements in synthetic methodologies that reduce production costs and environmental impact, demonstrating the utility of N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide related compounds in chemical synthesis (Wang Ling-ya, 2015).

Photolabile Polymers for Biomedical Applications

Another research avenue involves the development of photolabile polymers that can switch from cationic to zwitterionic forms upon irradiation. These polymers have been tested for their ability to condense and release DNA, as well as modulate their antibacterial activity, which could have significant implications in gene therapy and antimicrobial treatments (Sobolčiak et al., 2013).

Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide as a cyclooxygenase-2 inhibitor offers potential for developing new anti-inflammatory drugs. This study highlights the design, synthesis, and bioassay of molecules aiming at therapeutic applications, specifically targeting COX-2 enzyme inhibition (Al-Hourani et al., 2016).

Propiedades

IUPAC Name |

N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-10-9-11(5-6-12(10)16(18)19)13(17)14-7-4-8-15(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRVNQSXOXWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCCCN(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)

![6-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4614820.png)

![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)

![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)

![(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)

![11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)

![7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614885.png)

![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)

![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)

![methyl 3-chloro-6-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4614895.png)